molecular formula C16H11BrN2O2 B2634741 (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide CAS No. 340227-24-9

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide

Cat. No.: B2634741
CAS No.: 340227-24-9
M. Wt: 343.18
InChI Key: YLAYVPKDZMJCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide, also known as BRD-K68174521, is a small molecule compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated macrophages. It also reduces the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 in lab experiments is its specificity for CK2. This allows researchers to study the specific effects of CK2 inhibition on cellular processes. However, one limitation is the lack of in vivo studies on the compound, which makes it difficult to assess its efficacy and safety in animal models.

Future Directions

There are several potential future directions for the use of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1. Another direction is the study of the compound's effects on other cellular processes that are regulated by CK2, such as DNA repair and transcriptional regulation. Additionally, the use of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 in combination with other anticancer agents could potentially enhance its efficacy in cancer therapy.

Synthesis Methods

The synthesis of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 involves the reaction of 3-bromobenzaldehyde, 2-furylacetonitrile, and pent-2,4-dienediamine in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product.

Scientific Research Applications

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 has been identified as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide1 has also been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAYVPKDZMJCRJ-FPRYLXCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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